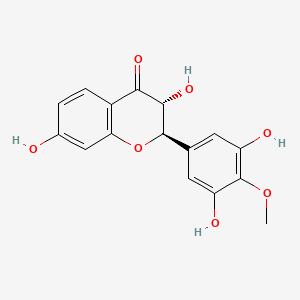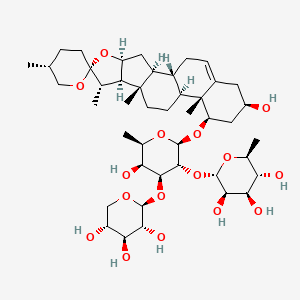
Sepinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sepinol is a chemical compound known for its versatile applications in various fields, including pharmaceuticals, cosmetics, and industrial processes. It is a multifunctional polymer that acts as a thickening, emulsifying, and stabilizing agent. This compound is particularly valued for its ability to enhance the texture and stability of formulations, making it a crucial ingredient in many products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sepinol is synthesized through a polymerization process involving acrylamide and sodium acryloyldimethyl taurate. The reaction typically occurs in an aqueous medium, where the monomers are polymerized under controlled conditions of temperature and pH. The polymerization process is initiated by free radicals, which are generated using initiators such as ammonium persulfate or potassium persulfate. The reaction is carried out at temperatures ranging from 50°C to 80°C, and the pH is maintained between 3 and 12 to ensure optimal polymerization.
Industrial Production Methods
In industrial settings, this compound is produced in large-scale reactors where the monomers are continuously fed into the reaction vessel. The polymerization process is carefully monitored to maintain consistent quality and yield. The resulting polymer is then purified and processed into a liquid form, which is pre-neutralized and ready for use in various formulations. The industrial production of this compound ensures high efficiency and scalability, making it a cost-effective solution for manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
Sepinol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions involving this compound typically occur under mild conditions, using reducing agents such as sodium borohydride.
Substitution: this compound can participate in substitution reactions where functional groups on the polymer chain are replaced by other groups, enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are usually carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride is a commonly used reducing agent, and the reactions are typically conducted in aqueous or alcoholic solutions.
Substitution: Substitution reactions often involve reagents such as alkyl halides or acyl chlorides, and the conditions vary depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, enhancing the polymer’s properties for specific applications.
Wissenschaftliche Forschungsanwendungen
Sepinol has a wide range of scientific research applications, including:
Chemistry: this compound is used as a thickening and stabilizing agent in various chemical formulations, improving the viscosity and stability of solutions.
Biology: In biological research, this compound is employed as a medium for cell culture and as a stabilizer for enzymes and other biomolecules.
Medicine: this compound is used in pharmaceutical formulations to enhance the texture and stability of topical creams, gels, and ointments. It also acts as a carrier for active pharmaceutical ingredients, improving their delivery and efficacy.
Industry: In industrial applications, this compound is used in the production of cosmetics, personal care products, and household cleaners. Its ability to stabilize emulsions and improve texture makes it a valuable ingredient in many formulations.
Wirkmechanismus
Sepinol exerts its effects through several mechanisms:
Thickening: this compound increases the viscosity of formulations by forming a network of polymer chains that trap water and other components, creating a gel-like structure.
Emulsifying: this compound stabilizes emulsions by reducing the surface tension between oil and water phases, preventing the separation of the two phases.
Stabilizing: this compound enhances the stability of formulations by preventing the aggregation of particles and maintaining a uniform distribution of components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbomer: Like Sepinol, carbomer is a thickening and stabilizing agent used in various formulations. this compound offers better compatibility with a wide range of solvents and active ingredients.
Xanthan Gum: Xanthan gum is another thickening agent, but this compound provides superior stability and texture improvement in formulations.
Hydroxyethyl Cellulose: Hydroxyethyl cellulose is used as a thickener and stabilizer, but this compound’s ability to work over a wide pH range and its synergistic effects with other thickeners make it more versatile.
Uniqueness of this compound
This compound stands out due to its multifunctional properties, including its ability to act as a thickener, emulsifier, and stabilizer. Its compatibility with a wide range of solvents and active ingredients, as well as its stability over a broad pH range, makes it a unique and valuable ingredient in various formulations.
Eigenschaften
IUPAC Name |
(2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-22-16-10(18)4-7(5-11(16)19)15-14(21)13(20)9-3-2-8(17)6-12(9)23-15/h2-6,14-15,17-19,21H,1H3/t14-,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCZAKZBCYSVSS-LSDHHAIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1O)C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1O)[C@@H]2[C@H](C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[3-[(2-Methoxyethoxy)methoxy]phenyl]oxirane](/img/structure/B587191.png)

![2-(2-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B587193.png)


